molecular formula C9H10INO3 B12333972 Benzenepropanoicacid,-amino-4-hydroxy-3-iodo-,(S)- CAS No. 1027335-65-4

Benzenepropanoicacid,-amino-4-hydroxy-3-iodo-,(S)-

Cat. No.: B12333972
CAS No.: 1027335-65-4
M. Wt: 307.08 g/mol
InChI Key: WGDQMDQCLHQPBM-ZETCQYMHSA-N
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Description

Benzenepropanoicacid,-amino-4-hydroxy-3-iodo-,(S)- is a complex organic compound characterized by its unique structure, which includes an amino group, a hydroxy group, and an iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoicacid,-amino-4-hydroxy-3-iodo-,(S)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a hydroxybenzene derivative followed by the introduction of an amino group and subsequent coupling with a propanoic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoicacid,-amino-4-hydroxy-3-iodo-,(S)- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield benzenepropanoic acid derivatives, while substitution of the iodine atom can lead to various substituted benzenepropanoic acids.

Scientific Research Applications

Benzenepropanoicacid,-amino-4-hydroxy-3-iodo-,(S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biochemical pathways and enzyme activities.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanoicacid,-amino-4-hydroxy-3-iodo-,(S)- involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate biological activities and lead to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenepropanoic acid, 4-hydroxy-: Similar structure but lacks the amino and iodine groups.

    Benzenepropanoic acid, 4-amino-: Similar structure but lacks the hydroxy and iodine groups.

    Benzenepropanoic acid, 4-iodo-: Similar structure but lacks the amino and hydroxy groups.

Uniqueness

Benzenepropanoicacid,-amino-4-hydroxy-3-iodo-,(S)- is unique due to the presence of all three functional groups (amino, hydroxy, and iodine) on the benzene ring. This combination of functional groups provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1027335-65-4

Molecular Formula

C9H10INO3

Molecular Weight

307.08 g/mol

IUPAC Name

(3S)-3-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid

InChI

InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1

InChI Key

WGDQMDQCLHQPBM-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CC(=O)O)N)I)O

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)I)O

Origin of Product

United States

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